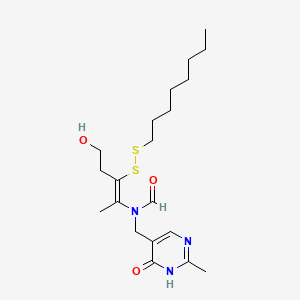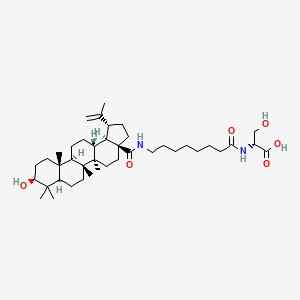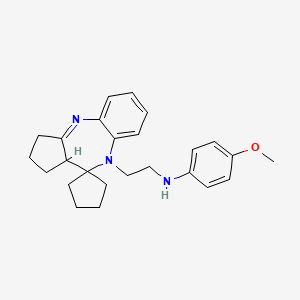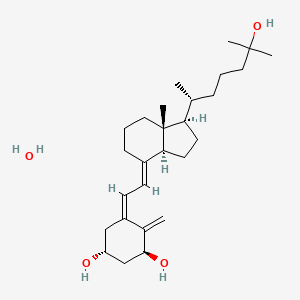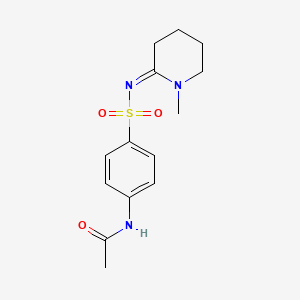
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride is a chemical compound with the molecular formula C11H14ClN3O3S and a molecular weight of 303.76516 g/mol . This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .
Métodos De Preparación
The synthesis of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve yield, purity, and selectivity of the product.
Análisis De Reacciones Químicas
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the nitrophenyl group enhances its pharmacological properties, making it a valuable compound for drug development.
Comparación Con Compuestos Similares
2-Imino-alpha-(m-nitrophenyl)thiazolidin-3-ethanol monohydrochloride can be compared with other thiazolidine derivatives, such as:
Thiazolidine-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidine-2,4-dione: Widely studied for its antidiabetic properties.
The unique combination of the imino and nitrophenyl groups in this compound distinguishes it from other thiazolidine derivatives, providing it with distinct biological and chemical properties .
Propiedades
Número CAS |
82760-90-5 |
|---|---|
Fórmula molecular |
C11H14ClN3O3S |
Peso molecular |
303.77 g/mol |
Nombre IUPAC |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H13N3O3S.ClH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,10,12,15H,4-5,7H2;1H |
Clave InChI |
SYQQNBJKXVPKIF-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)N1CC(C2=CC(=CC=C2)[N+](=O)[O-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)

